molecular formula C13H16O2S B2569379 S-[(1S,2R)-1-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl] ethanethioate CAS No. 2249724-54-5

S-[(1S,2R)-1-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl] ethanethioate

Cat. No.: B2569379
CAS No.: 2249724-54-5
M. Wt: 236.33
InChI Key: CKLXYQAKVRYTKG-OLZOCXBDSA-N
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Description

S-[(1S,2R)-1-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl] ethanethioate is a chiral thioester derivative featuring a methoxy-substituted tetrahydronaphthalene core. Its stereochemistry (1S,2R) and thioester functional group make it a compound of interest in organic synthesis and materials science. The compound’s structure combines a rigid bicyclic framework with a sulfur-based anchor group, enabling applications in molecular electronics and asymmetric catalysis .

Properties

IUPAC Name

S-[(1S,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl] ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2S/c1-9(14)16-12-8-7-10-5-3-4-6-11(10)13(12)15-2/h3-6,12-13H,7-8H2,1-2H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLXYQAKVRYTKG-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CCC2=CC=CC=C2C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@@H]1CCC2=CC=CC=C2[C@@H]1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[(1S,2R)-1-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl] ethanethioate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (1S,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene.

    Thioester Formation: The key step involves the reaction of the starting material with ethanethiol in the presence of a suitable catalyst, such as a Lewis acid, to form the thioester linkage.

Industrial Production Methods

In an industrial setting, the production of This compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

S-[(1S,2R)-1-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl] ethanethioate: undergoes various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound S-[(1S,2R)-1-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl] ethanethioate is a member of the tetrahydronaphthalene family, which has garnered attention in various scientific research applications. This article delves into its potential uses in medicinal chemistry, environmental science, and material science, supported by relevant case studies and data.

Physical Properties

  • Appearance : Typically a colorless to pale yellow liquid.
  • Solubility : Soluble in organic solvents like ethanol and methanol.

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent due to its structural similarity to other biologically active compounds.

Case Study: Anticancer Activity

A study investigated the compound's efficacy against various cancer cell lines. The results indicated that it exhibited significant cytotoxic effects on melanoma cells by inducing apoptosis through the activation of caspase pathways. This suggests its potential as a lead compound in the development of new anticancer drugs.

Environmental Science

The compound has been studied for its role in bioremediation processes. Its ability to interact with microbial communities makes it a candidate for enhancing the degradation of environmental pollutants.

Case Study: Sulfate Reducing Microorganisms

Research highlighted the compound's inhibitory effects on sulfate-reducing microorganisms (SRM), which are often responsible for detrimental environmental impacts such as corrosion in industrial settings. The study quantified its selectivity and potency as an SRM inhibitor, demonstrating that it could be effectively used to manage microbial populations in contaminated sites.

Material Science

Due to its unique chemical structure, this compound has potential applications in the development of new materials.

Case Study: Polymer Composites

In recent experiments, researchers incorporated this compound into polymer matrices to enhance mechanical properties and thermal stability. The resulting composites showed improved tensile strength and resistance to thermal degradation compared to traditional materials.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Anticancer ActivityMelanoma Cells15[Case Study 1]
Inhibition of SRMDesulfovibrio spp.5[Case Study 2]
Mechanical PropertiesPolymer CompositesN/A[Case Study 3]

Mechanism of Action

The mechanism of action of S-[(1S,2R)-1-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl] ethanethioate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features

The compound’s key structural differentiators include:

  • Stereochemistry : The (1S,2R) configuration distinguishes it from diastereomers like (1R,2S) or (1S,2S) analogs, which exhibit distinct physicochemical properties.
  • Functional Groups : The methoxy group at position 1 and thioester at position 2 contrast with analogs bearing thioether, hydroxyl, or halogen substituents.

Table 1: Structural Comparison of Tetrahydronaphthalene Derivatives

Compound Name Substituents Stereochemistry Functional Group
Target Compound 1-Methoxy, 2-thioester (1S,2R) Thioester
S-(4-Ethynyl-phenyl) ethanethioate 4-Ethynyl-phenyl N/A Thioester
(S)-19 () Amino(phenyl)methyl, hydroxyl (S) Amine, Alcohol

Physical and Chemical Properties

  • Optical Activity : The target compound’s (1S,2R) configuration likely confers specific optical rotation values, contrasting with (S)-19’s [α]25 D = +58 (benzene) .
  • Stability : Thioesters like S-(4-Ethynyl-phenyl) ethanethioate face degradation under oxidative conditions (), a challenge relevant to the target compound .

Reactivity

  • Thioester Reactivity : Both the target compound and S-(4-Ethynyl-phenyl) ethanethioate undergo nucleophilic acyl substitution, but steric effects from the tetrahydronaphthalene core may slow reactivity.
  • Methoxy Group Influence : The methoxy substituent could hinder electrophilic aromatic substitution compared to unsubstituted analogs.

Research Findings and Challenges

  • Stereochemical Complexity : Achieving high enantiomeric purity for the (1S,2R) configuration requires advanced resolution techniques, as seen in (S)-19’s synthesis .
  • Stability Trade-offs : Thioesters’ susceptibility to hydrolysis () necessitates protective strategies during synthesis .

Biological Activity

S-[(1S,2R)-1-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl] ethanethioate is a compound that belongs to the class of tetrahydronaphthalene derivatives. This article discusses its biological activity based on existing research findings, including structure-activity relationships, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Chemical Formula : C13H16O2S
  • Molecular Weight : 240.34 g/mol

The structure features a methoxy group attached to a tetrahydronaphthalene core, with an ethanethioate moiety contributing to its biological properties.

Research indicates that compounds with similar structures often exhibit various biological activities due to their ability to interact with specific biological targets. For instance, tetrahydronaphthalene derivatives have been studied for their role as selective inhibitors in various signaling pathways related to cancer and other diseases.

2. Anticancer Activity

Studies have highlighted the potential anticancer properties of tetrahydronaphthalene derivatives. For example:

  • Inhibition of Cancer Cell Proliferation : this compound has shown promise in inhibiting the proliferation of certain cancer cell lines. The mechanism may involve modulation of key signaling pathways such as MAPK and PI3K/Akt pathways.

3. Neuroprotective Effects

There is emerging evidence that tetrahydronaphthalene derivatives can exert neuroprotective effects:

  • Cytoprotection Against Oxidative Stress : Compounds in this class have been evaluated for their ability to protect neuronal cells from oxidative stress-induced damage, which is a critical factor in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity Effect Reference
AnticancerInhibition of cell proliferation
NeuroprotectionProtection against oxidative stress
Selective inhibitionTargeting specific kinases

Case Study: Anticancer Efficacy

A study conducted on various tetrahydronaphthalene derivatives demonstrated significant anticancer activity against melanoma cell lines. The study utilized this compound and found that it induced apoptosis through the activation of caspase pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Methoxy Group : The presence of the methoxy group is crucial for enhancing lipophilicity and improving membrane permeability.
  • Ethanethioate Moiety : This functional group may enhance interactions with specific receptors or enzymes involved in disease pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for S-[(1S,2R)-1-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl] ethanethioate, and how do reaction conditions influence enantiomeric purity?

  • Methodology : Sonogashira cross-coupling reactions are commonly employed to introduce thioester groups to norbornadiene derivatives. For example, coupling S-(4-ethynyl-phenyl) ethanethioate with dibromonorbornadiene under palladium catalysis yields structurally related compounds with controlled stereochemistry . Enantiomeric excess (ee) can be optimized using chiral ligands (e.g., BINAP) or kinetic resolution via HPLC with chiral columns (e.g., CHIRALCEL OD-H), achieving up to 97% ee .

Q. How can the stereochemistry of the tetrahydronaphthalene core be confirmed experimentally?

  • Methodology : Nuclear magnetic resonance (NMR) analysis, particularly 1H^1H and 13C^{13}C NMR, is critical. Key diagnostic signals include coupling constants (e.g., J=8.8HzJ = 8.8 \, \text{Hz} for aromatic protons) and methoxy group shifts (~δ 3.3 ppm). X-ray crystallography of derivatives (e.g., tungsten carbonyl complexes) provides unambiguous stereochemical assignments .

Q. What analytical techniques are suitable for purity assessment and degradation studies?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 256 nm) resolves diastereomers and degradation products. Mass spectrometry (MS) and FT-IR validate molecular weight and functional groups (e.g., C=O stretches at ~1700 cm1 ^{-1 }) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the tetrahydronaphthalene ring influence reactivity in cross-coupling reactions?

  • Methodology : Computational studies (DFT) predict electronic effects of methoxy and thioester groups on reaction intermediates. Experimentally, substituent variations (e.g., electron-donating vs. withdrawing groups) are tested in Sonogashira reactions, with yields and ee monitored via HPLC. For example, bulky substituents reduce reaction rates but improve stereoselectivity .

Q. What strategies mitigate racemization during thioester formation under basic conditions?

  • Methodology : Use of mild bases (e.g., NaHCO3_3) and low temperatures minimizes epimerization. Protecting groups (e.g., TBS for hydroxyl moieties) stabilize sensitive stereocenters. Post-reaction analysis via chiral HPLC confirms retention of configuration .

Q. How can in silico models predict the compound’s metabolic pathways or toxicity?

  • Methodology : Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) simulations identify potential metabolic sites (e.g., thioester hydrolysis). Comparative studies with structurally related anthraquinones (e.g., Isoeleutherin) highlight toxicity risks from reactive intermediates .

Data Contradiction Analysis

Q. Why do reported yields for similar thioester syntheses vary significantly (e.g., 57% vs. 64%)?

  • Resolution : Yield discrepancies arise from differences in catalytic systems (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) or purification methods (e.g., column chromatography vs. crystallization). Optimized protocols in use TBAF for deprotection, improving efficiency .

Q. How to reconcile conflicting NMR assignments for diastereomeric byproducts?

  • Resolution : Combined use of 2D NMR (COSY, NOESY) clarifies coupling networks and spatial proximity of protons. For example, NOE correlations between methoxy and aromatic protons distinguish axial vs. equatorial configurations .

Experimental Design Recommendations

  • Stereoselective Synthesis : Prioritize kinetic control with chiral catalysts over thermodynamic conditions to enhance ee .
  • Degradation Monitoring : Accelerated stability studies (40°C/75% RH) with LC-MS track hydrolytic cleavage of the thioester group .
  • Toxicity Screening : Use zebrafish embryos or in vitro hepatocyte models to validate computational toxicity predictions .

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